molecular formula C7H11BrF2O2S B13492507 1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane

1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane

Cat. No.: B13492507
M. Wt: 277.13 g/mol
InChI Key: PZWBQZKTDGKIIK-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane is an organic compound with the molecular formula C7H11BrF2O2S It is a cyclobutane derivative featuring bromomethyl, difluoromethyl, and methanesulfonylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, nucleophilic substitution can yield various substituted cyclobutane derivatives, while oxidation may produce sulfonyl-containing compounds .

Scientific Research Applications

1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands, for studying biological processes and developing therapeutic agents.

    Medicine: Its derivatives may exhibit pharmacological properties, making it a potential candidate for drug discovery and development.

    Industry: The compound’s unique reactivity can be harnessed in the production of specialty chemicals, materials, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules or other substrates. The difluoromethyl and methanesulfonylmethyl groups can influence the compound’s reactivity and binding affinity, modulating its overall biological and chemical activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromomethyl)-3,3-difluoro-1-(methanesulfonylmethyl)cyclobutane is unique due to the presence of all three functional groups, which confer distinct reactivity and versatility. This combination of substituents allows for a wide range of chemical transformations and applications, making it a valuable compound in scientific research and industrial processes .

Properties

Molecular Formula

C7H11BrF2O2S

Molecular Weight

277.13 g/mol

IUPAC Name

1-(bromomethyl)-3,3-difluoro-1-(methylsulfonylmethyl)cyclobutane

InChI

InChI=1S/C7H11BrF2O2S/c1-13(11,12)5-6(4-8)2-7(9,10)3-6/h2-5H2,1H3

InChI Key

PZWBQZKTDGKIIK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1(CC(C1)(F)F)CBr

Origin of Product

United States

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